molecular formula C17H21ClN2O2S2 B2628705 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234871-29-4

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2628705
CAS No.: 1234871-29-4
M. Wt: 384.94
InChI Key: UFHCZJDOZAYETF-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of a chlorinated benzene ring, a piperidine ring, and a thiophene moiety

Preparation Methods

The synthesis of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-3-carboxaldehyde.

    Chlorination of the Benzene Ring: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the chlorinated benzene ring with a suitable sulfonamide precursor under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Researchers explore its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound’s unique structure makes it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide include:

    2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide: Differing by the position of the thiophene moiety.

    2-chloro-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide: Featuring a furan ring instead of a thiophene ring.

    2-chloro-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide: Containing a pyridine ring in place of the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S2/c18-16-3-1-2-4-17(16)24(21,22)19-11-14-5-8-20(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14,19H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCZJDOZAYETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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